7-nitro-3H,4H-thieno[3,2-d]pyrimidin-4-one
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Overview
Description
“7-nitro-3H,4H-thieno[3,2-d]pyrimidin-4-one” is a derivative of thienopyrimidine . Thienopyrimidines are important and widely represented in medicinal chemistry as they are structural analogs of purines . They have various biological activities and are frequently used in drug development .
Synthesis Analysis
Thienopyrimidines can be synthesized from 3-amino-4-cyano-2-thiophenecarboxamides . Heating thiophene-2-carboxamides in formic acid can afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene can produce β-keto amides .Molecular Structure Analysis
The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine . This similarity makes them an attractive structural feature in the production of pharmaceutical drugs .Chemical Reactions Analysis
Thienopyrimidines can undergo various chemical reactions. For instance, they can be used as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles . They can also be cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .Physical and Chemical Properties Analysis
The physical and chemical properties of thienopyrimidines can vary depending on their specific structures. For instance, one compound was found to have a melting point of 287–288 °C .Mechanism of Action
Target of Action
Thieno[3,2-d]pyrimidin-4-ones, a class of compounds to which 7-nitro-3h,4h-thieno[3,2-d]pyrimidin-4-one belongs, have been reported to exhibit significant antimycobacterial activity against mycobacterium tuberculosis .
Mode of Action
It is known that thieno[3,2-d]pyrimidin-4-ones interact with their targets to exert antimycobacterial effects .
Biochemical Pathways
Given its antimycobacterial activity, it can be inferred that it interferes with the biochemical pathways essential for the survival and proliferation of mycobacterium tuberculosis .
Result of Action
It is known that thieno[3,2-d]pyrimidin-4-ones exhibit antimycobacterial activity, suggesting that they inhibit the growth and proliferation of mycobacterium tuberculosis .
Safety and Hazards
Future Directions
Thienopyrimidines have potential for further development in medicinal chemistry due to their diverse biological activities and structural similarity to purines . Future research could focus on developing more effective synthesis methods, exploring new biological activities, and improving the safety and efficacy of thienopyrimidine-based drugs .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-nitro-3H,4H-thieno[3,2-d]pyrimidin-4-one involves the condensation of 2-amino-4-nitrothiophene with ethyl acetoacetate followed by cyclization and oxidation.", "Starting Materials": [ "2-amino-4-nitrothiophene", "ethyl acetoacetate", "sodium ethoxide", "acetic acid", "sodium nitrite", "sulfuric acid", "sodium bicarbonate", "ethanol" ], "Reaction": [ "Step 1: Dissolve 2-amino-4-nitrothiophene in ethanol and add ethyl acetoacetate and sodium ethoxide. Heat the mixture under reflux for 4 hours.", "Step 2: Cool the mixture and add acetic acid to acidify the solution. Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 3: Cyclize the product by dissolving it in sulfuric acid and adding sodium nitrite. Stir the mixture for 30 minutes at room temperature.", "Step 4: Add sodium bicarbonate to the mixture to neutralize the acid. Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 5: Oxidize the product by dissolving it in acetic acid and adding hydrogen peroxide. Heat the mixture under reflux for 2 hours.", "Step 6: Cool the mixture and extract the product with ethyl acetate. Dry over anhydrous sodium sulfate and recrystallize from ethanol to obtain 7-nitro-3H,4H-thieno[3,2-d]pyrimidin-4-one." ] } | |
CAS No. |
31169-26-3 |
Molecular Formula |
C6H3N3O3S |
Molecular Weight |
197.2 |
Purity |
95 |
Origin of Product |
United States |
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